

Peficitinib Hydrobromide Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Peficitinib hydrobromide*

Cat. No.: *B609891*

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This technical support center provides essential information for researchers, scientists, and drug development professionals working with **peficitinib hydrobromide**. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges related to the solubility of this compound in both DMSO and aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of **peficitinib hydrobromide**?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of **peficitinib hydrobromide**. It exhibits high solubility in this organic solvent.

Q2: What is the solubility of **peficitinib hydrobromide** in DMSO?

A2: **Peficitinib hydrobromide** is highly soluble in fresh, anhydrous DMSO. Reported solubility values are in the range of 58.33 mg/mL to 65 mg/mL.^{[1][2]} It is crucial to use high-quality, moisture-free DMSO, as its hygroscopic nature can lead to the absorption of water, which may reduce the solubility of the compound.^[1]

Q3: How soluble is **peficitinib hydrobromide** in aqueous solutions?

A3: **Peficitinib hydrobromide** has low aqueous solubility.[3] Published data indicates a water solubility of approximately 0.159 mg/mL and ≤ 0.1 mg/mL at a pH of 7.[4][5] As peficitinib is a weak-base drug, its solubility in aqueous solutions is pH-dependent.[5]

Q4: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

A4: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:

- **Stepwise Dilution:** Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform one or more intermediate dilution steps. For example, first, dilute the DMSO stock into a smaller volume of the aqueous medium and then use this intermediate solution for the final dilution.[3]
- **Final DMSO Concentration:** Keep the final concentration of DMSO in your experimental medium as low as possible, ideally below 0.5%, to minimize solvent effects and reduce the likelihood of precipitation.[3]
- **Temperature:** Ensure that your aqueous medium is at room temperature or 37°C before adding the **peficitinib hydrobromide** solution. Adding a cold stock solution to a warm medium can sometimes induce precipitation.
- **Carrier Proteins:** If working with serum-free media, consider the addition of a carrier protein like bovine serum albumin (BSA) to your buffer, which can help to maintain the solubility of hydrophobic compounds.[3]

Q5: How should I store **peficitinib hydrobromide** solutions?

A5: **Peficitinib hydrobromide** powder is stable for years when stored at -20°C.[6] Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to a year.[7] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Aqueous solutions of **peficitinib hydrobromide** are not recommended for storage and should be prepared fresh for each experiment.[6][7]

Solubility Data

The following table summarizes the known solubility of peficitinib and its hydrobromide salt in various solvents.

Solvent	Salt Form	Reported Solubility	Notes
DMSO	Hydrobromide	58.33 mg/mL	Use of fresh, anhydrous DMSO is recommended. [1]
DMSO	Hydrobromide	65 mg/mL	[2]
Water	Not Specified	0.159 mg/mL	[4]
Water (pH 7)	Not Specified	≤0.1 mg/mL	[5]
1:1 DMSO:PBS (pH 7.2)	Free Base	~0.5 mg/mL	Prepared by first dissolving in DMSO, then diluting with PBS. [6]
Ethanol	Not Specified	~1 mg/mL	[6]
Dimethylformamide	Not Specified	~2 mg/mL	[6]

Experimental Protocols

Protocol 1: Preparation of a Peficitinib Hydrobromide Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **peficitinib hydrobromide** in DMSO.

Materials:

- **Peficitinib hydrobromide** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

- Calibrated analytical balance
- Vortex mixer

Procedure:

- Allow the vial of **peficitinib hydrobromide** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weigh the desired amount of **peficitinib hydrobromide** powder in a sterile tube. The molecular weight of **peficitinib hydrobromide** is 407.31 g/mol .
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to your weighed powder).
- Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation at elevated temperatures.
- Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol provides a general framework for determining the equilibrium solubility of **peficitinib hydrobromide** in an aqueous buffer of choice.

Materials:

- **Peficitinib hydrobromide** powder
- Aqueous buffer of interest (e.g., Phosphate Buffered Saline, cell culture medium)
- Sealed glass vials
- Orbital shaker or rotator
- Syringe filters (0.22 µm or 0.45 µm)

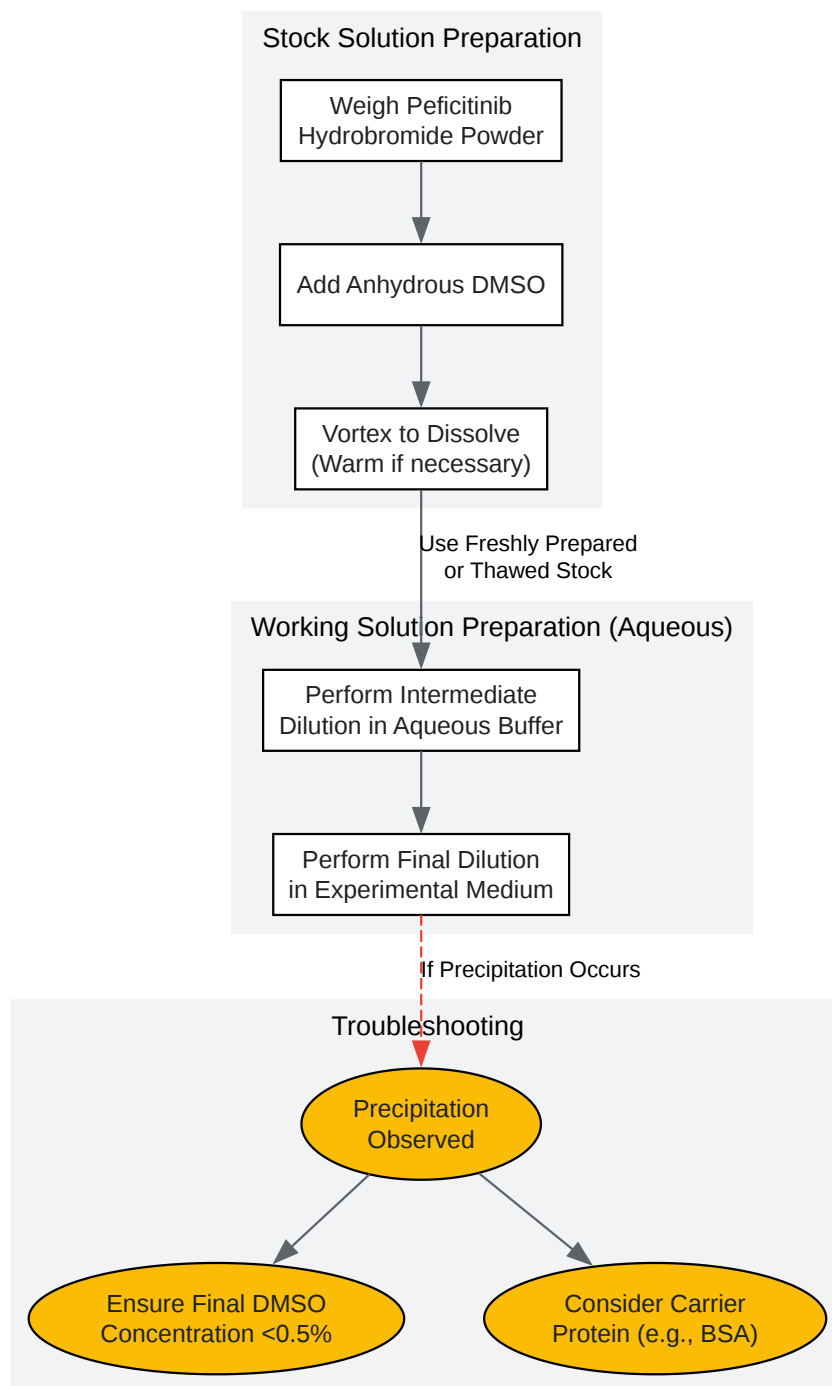
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a validated analytical method for peficitinib.

Procedure:

- Add an excess amount of **peficitinib hydrobromide** powder to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.
- Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period to reach equilibrium. This may take 24 to 72 hours. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of peficitinib in solution does not increase with time).
- After equilibration, allow the vials to stand to let the undissolved material settle.
- Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any solid particles.
- Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
- Analyze the concentration of peficitinib in the diluted sample using a validated HPLC method.
- Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualizations

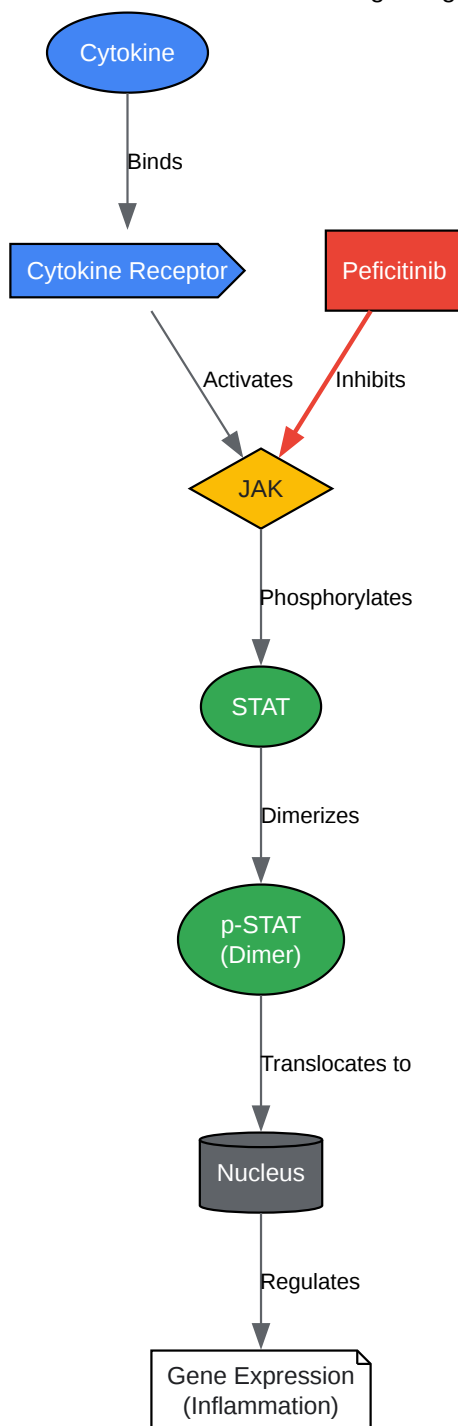
Peficitinib Hydrobromide Solution Preparation Workflow



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Caption: Workflow for preparing **peficitinib hydrobromide** solutions.

Peficitinib Inhibition of the JAK-STAT Signaling Pathway

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Caption: Peficitinib's mechanism of action on the JAK-STAT pathway.

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